molecular formula C11H15NO2 B8507992 2-[1,3]Dioxolan-2-yl-6-isopropylpyridine

2-[1,3]Dioxolan-2-yl-6-isopropylpyridine

Cat. No. B8507992
M. Wt: 193.24 g/mol
InChI Key: FVTGMSVNPRXVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06020345

Procedure details

A suspension of 0.60 g of 2-[1,3]dioxolan-2-yl-6-isopropenylpyridine (3.15 mmol) and 0.10 g of 10% palladium on carbon, in 7 ml of methanol is stirred vigorously under a low hydrogen pressure for 4 hours at room temperature. The solid is removed by filtration on celite and then the methanol is evaporated off. The title product is isolated by chromatography on a silica column (eluent: chloroform/ethyl acetate; 97:3). 0.40 g of a pale yellow oil is obtained.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([CH3:14])=[CH2:13])[N:7]=1>[Pd].CO>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]([CH3:14])[CH3:13])[N:7]=1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
O1C(OCC1)C1=NC(=CC=C1)C(=C)C
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid is removed by filtration on celite
CUSTOM
Type
CUSTOM
Details
the methanol is evaporated off

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1=NC(=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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